N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c17-12-9-18-16(19-10-12)23-14-5-3-13(4-6-14)20-15(22)11-21-7-1-2-8-21/h1-2,7-10,13-14H,3-6,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPUWLIQHLIJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2C=CC=C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohexyl group, a pyrrol moiety, and a fluoropyrimidine unit. Its molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Some key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It could act as a modulator of certain receptors, influencing downstream signaling cascades that are critical for various physiological responses.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Effects
In vitro studies demonstrated that this compound significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties. It was particularly effective against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Pharmacokinetics and Toxicology
The pharmacokinetic profile indicates that this compound has favorable absorption characteristics. However, detailed toxicological studies are necessary to fully understand its safety profile. Initial findings suggest minimal toxicity at therapeutic doses.
Scientific Research Applications
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide exhibits several promising biological activities:
- Anticancer Properties : The compound is being investigated for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its structural components suggest interactions with key biological targets involved in cell cycle regulation.
- Kinase Inhibition : Preliminary studies indicate that this compound may inhibit specific kinases, which are crucial for cancer cell growth and survival. Such inhibition could lead to synergistic effects when combined with other therapeutic agents.
- Potential for Combination Therapy : The unique functional groups in the compound may allow it to be used effectively in combination therapies, enhancing the efficacy of existing cancer treatments .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on A431 vulvar epidermal carcinoma cells. Results showed significant inhibition of cell proliferation and migration, indicating its potential as a therapeutic agent in oncology .
Case Study 2: Mechanistic Insights
Research focused on the mechanistic pathways involved in the action of this compound revealed that it affects multiple signaling pathways associated with tumor growth and metastasis. This multifaceted action profile makes it a candidate for further clinical investigation .
Synthesis and Production
The synthesis of this compound typically involves several key steps:
- Formation of Ether Linkage : The cyclohexyl group is linked to the 5-fluoropyrimidine moiety through an ether bond.
- Acetamide Formation : The final acetamide group is added to complete the structure.
Optimization of reaction conditions is crucial for maximizing yield and purity, often requiring careful control of temperature and pressure .
Q & A
Q. What are the common synthetic routes for synthesizing N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide, and what key reagents are involved?
The synthesis typically involves multi-step organic reactions, leveraging cyclization and coupling strategies. Key steps include:
- Cyclohexyloxy-pyrimidine intermediate formation : Reacting 5-fluoropyrimidin-2-ol with a trans-1,4-dihydroxycyclohexane derivative under Mitsunobu conditions (e.g., triphenylphosphine, diethyl azodicarboxylate) to install the oxy group .
- Acetamide coupling : Introducing the pyrrole-acetamide moiety via nucleophilic acyl substitution, often using coupling agents like HATU or DCC in anhydrous DMF .
- Purification : Chromatography (silica gel or HPLC) is critical for isolating the final product, given the compound’s structural complexity .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- 1H/13C NMR : Essential for verifying stereochemistry (e.g., trans-cyclohexyl configuration) and confirming substituent positions. For example, the pyrrole protons appear as distinct singlets (~δ 6.8–7.2 ppm), while the fluoropyrimidine moiety shows characteristic splitting patterns .
- FTIR : Confirms carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₂₀FN₅O₂) and isotopic patterns .
Q. How can researchers initially screen this compound for biological activity?
- In vitro assays : Use kinase inhibition or enzyme-linked immunosorbent assays (ELISA) to assess binding to targets like tyrosine kinases or inflammatory mediators .
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
- Computational docking : Predict binding affinity to proteins (e.g., EGFR, COX-2) using software like AutoDock Vina or Schrödinger .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during acyl coupling reduces side-product formation .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling efficiency for pyrimidine intermediates .
- Solvent optimization : Anhydrous DMF or THF improves solubility of intermediates, while EtOAc/hexane mixtures enhance chromatographic separation .
Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?
- Orthogonal assays : Compare results from SPR (surface plasmon resonance) with enzymatic activity assays to distinguish true binding from assay artifacts .
- Structural analogs : Test derivatives (e.g., replacing pyrrole with pyrazole) to identify structure-activity relationships (SAR) and validate target specificity .
- Metabolic stability testing : Use liver microsomes to rule out false negatives caused by rapid degradation .
Q. What computational approaches are used to predict the binding affinity of this compound to target enzymes?
- Molecular dynamics (MD) simulations : Analyze binding stability over time (e.g., 100 ns simulations in GROMACS) to assess interactions with hydrophobic pockets or catalytic sites .
- Free energy perturbation (FEP) : Quantify ΔΔG values for mutations in target proteins, informing resistance mechanisms .
- Pharmacophore modeling : Identify critical functional groups (e.g., fluoropyrimidine’s electronegativity) using tools like PharmaGist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
